molecular formula C20H22N2O3S B11226149 6-allyl-N-isobutyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-isobutyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11226149
M. Wt: 370.5 g/mol
InChI Key: IHURGEVTEDWUCY-UHFFFAOYSA-N
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Description

6-allyl-N-isobutyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various medicinal and industrial applications .

Preparation Methods

The synthesis of 6-allyl-N-isobutyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves several steps. One common method includes the reaction of appropriate dibenzo[c,e][1,2]thiazine derivatives with allyl and isobutyl groups under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-allyl-N-isobutyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-allyl-N-isobutyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-allyl-N-isobutyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth .

Comparison with Similar Compounds

6-allyl-N-isobutyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-(2-methylpropyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C20H22N2O3S/c1-4-11-22-18-10-9-15(20(23)21-13-14(2)3)12-17(18)16-7-5-6-8-19(16)26(22,24)25/h4-10,12,14H,1,11,13H2,2-3H3,(H,21,23)

InChI Key

IHURGEVTEDWUCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC=C

Origin of Product

United States

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